molecular formula C11H14FNO B12736452 1-(4-Fluorophenyl)-2-(methylamino)butan-1-one CAS No. 1368599-12-5

1-(4-Fluorophenyl)-2-(methylamino)butan-1-one

Cat. No.: B12736452
CAS No.: 1368599-12-5
M. Wt: 195.23 g/mol
InChI Key: NEZHKHMZNSFKGS-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(methylamino)butan-1-one is a chemical compound that belongs to the class of substituted cathinones It is structurally related to other compounds in this class, which are known for their stimulant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-(methylamino)butan-1-one typically involves the reaction of 4-fluorobenzaldehyde with methylamine and a suitable ketone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-(methylamino)butan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It is used as a precursor in the synthesis of other chemical compounds.

    Biology: Research has explored its effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: The compound has been investigated for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(methylamino)butan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced neuronal activity and increased alertness and energy levels.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-2-(methylamino)butan-1-one is similar to other substituted cathinones, such as:

    Methcathinone: Known for its stimulant effects, but with a different substitution pattern on the aromatic ring.

    Mephedrone: Another stimulant with a different substitution pattern, leading to variations in its pharmacological effects.

    4-Methylmethcathinone (4-MMC): Similar in structure but with a methyl group on the aromatic ring, resulting in different biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological effects.

Properties

CAS No.

1368599-12-5

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-(methylamino)butan-1-one

InChI

InChI=1S/C11H14FNO/c1-3-10(13-2)11(14)8-4-6-9(12)7-5-8/h4-7,10,13H,3H2,1-2H3

InChI Key

NEZHKHMZNSFKGS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=C(C=C1)F)NC

Origin of Product

United States

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